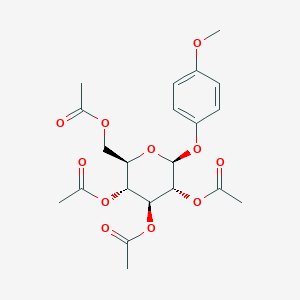

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452842 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14581-81-8 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of glycoscience and medicinal chemistry, protected glycosides serve as pivotal intermediates and versatile tools for a myriad of applications. Among these, 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside stands out as a compound of significant interest. Its structure, featuring a fully acetylated glucose moiety linked to a methoxyphenyl aglycone, makes it a valuable precursor for the synthesis of more complex glycoconjugates and a useful substrate in various biochemical assays. This guide, intended for the discerning researcher, offers a comprehensive overview of this compound, from its synthesis and characterization to its applications in contemporary research and drug development. We delve into the underlying principles of its synthesis, provide robust experimental protocols, and explore its utility as a biochemical reagent, all while maintaining a focus on scientific integrity and practical applicability.

I. Compound Profile: 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

This section provides a summary of the key physicochemical properties of the title compound, which are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source(s) |

| CAS Number | 14581-81-8 | [1][2] |

| Molecular Formula | C₂₁H₂₆O₁₁ | [1][2] |

| Molecular Weight | 454.42 g/mol | [1][2] |

| Appearance | White Crystalline Solid (typical) | |

| Storage Conditions | Store at < -15°C, keep container well closed. | [2] |

II. Synthesis and Purification: A Practical Approach

The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is most commonly achieved through a Koenigs-Knorr glycosylation reaction. This classical yet reliable method involves the coupling of a glycosyl halide with an alcohol or phenol in the presence of a promoter, typically a heavy metal salt.[3] The presence of the acetyl protecting groups on the sugar donor not only enhances its stability but also directs the stereochemical outcome of the reaction to favor the formation of the β-anomer through neighboring group participation.[3]

A. Synthetic Workflow

The overall synthetic strategy involves three key stages: preparation of the glycosyl donor, the glycosylation reaction itself, and subsequent purification of the product.

Caption: A generalized workflow for the synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

B. Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on the principles of the Koenigs-Knorr reaction.

Materials:

-

Acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

4-Methoxyphenol

-

Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular Sieves (4Å)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and activated 4Å molecular sieves.

-

Add 4-methoxyphenol (1.0 eq) and acetobromo-α-D-glucose (1.2 eq) to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the removal of any residual moisture.

-

Protect the flask from light and add silver(I) carbonate (1.5 eq) in one portion.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional dichloromethane.

-

Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

C. Detailed Experimental Protocol: Purification

Purification of the crude product is typically achieved by silica gel column chromatography.

Materials:

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane).

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure to yield 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside as a white solid.

III. Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following methods are standard for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, the following characteristic signals are expected:

-

¹H NMR:

-

A doublet in the region of δ 5.0-5.5 ppm corresponding to the anomeric proton (H-1), with a coupling constant (J) of approximately 7-8 Hz, which is characteristic of a trans-diaxial relationship with H-2, confirming the β-configuration.

-

Singlets in the region of δ 1.9-2.1 ppm corresponding to the methyl protons of the four acetyl groups.

-

A singlet around δ 3.8 ppm for the methoxy group protons.

-

Aromatic protons of the methoxyphenyl group appearing as two doublets in the aromatic region (δ 6.8-7.2 ppm).

-

Signals for the other glucose ring protons (H-2 to H-6) typically appear as complex multiplets in the region of δ 3.7-5.3 ppm.

-

-

¹³C NMR:

-

The anomeric carbon (C-1) signal is expected around δ 100-102 ppm.

-

Signals for the carbonyl carbons of the acetyl groups will be in the region of δ 169-171 ppm.

-

The methyl carbons of the acetyl groups will appear around δ 20-21 ppm.

-

The methoxy carbon signal is expected around δ 55-56 ppm.

-

Signals for the other glucose ring carbons and the aromatic carbons will appear in their respective characteristic regions.

-

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+Na]⁺).

C. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method can be developed for this purpose.

Representative HPLC Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

IV. Applications in Research and Drug Development

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a versatile tool in several areas of scientific research.

A. Precursor for Glycoconjugate Synthesis

The primary application of this compound is as a protected building block for the synthesis of more complex molecules. The acetyl groups can be selectively removed under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to reveal the free hydroxyl groups of the glucose moiety. The methoxyphenyl group can also be cleaved under specific oxidative conditions if required. This allows for the regioselective modification of the sugar, enabling the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates.

B. Biochemical Assay Reagent

This compound is utilized as a biochemical assay reagent.[4][5][6] Its structure makes it a suitable chromogenic or fluorogenic substrate for enzymes that cleave β-glucosidic linkages, such as β-glucosidases, after appropriate modification of the aglycone. The methoxy group can be a site for further functionalization to introduce a reporter group.

C. Potential Biological Activity

Some studies suggest that aryl glycosides, including derivatives of 4-methoxyphenyl β-D-glucopyranoside, may possess interesting biological properties. For instance, it has been described as a membrane stabilizer that can prevent the mesenchymal transition of cells and inhibit the growth of human tumor cells in vitro.[2]

D. Representative Protocol: β-Glucosidase Activity Assay

This protocol is adapted from assays using similar chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside and can be used to assess the activity of β-glucosidases.

Caption: A typical workflow for a β-glucosidase activity assay.

Materials:

-

β-Glucosidase enzyme solution

-

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (substrate)

-

Appropriate buffer (e.g., 50 mM citrate buffer, pH 4.8)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Prepare serial dilutions of the enzyme solution in the assay buffer.

-

In a microplate or cuvette, add a defined volume of the substrate solution.

-

Initiate the reaction by adding a specific volume of the enzyme solution.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution. This will also induce a color change if a chromogenic product is formed.

-

Measure the absorbance of the resulting solution at the appropriate wavelength for the released aglycone (4-methoxyphenol).

-

A standard curve of the aglycone should be prepared to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

V. Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

VI. Conclusion

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a valuable and versatile compound in the field of glycoscience. Its straightforward synthesis via the Koenigs-Knorr reaction, coupled with its utility as a protected building block and a biochemical probe, ensures its continued relevance in both academic research and industrial drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this important chemical tool in their scientific endeavors.

References

-

OMICS International. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from [Link]

-

Wikipedia. (2023, September 21). Koenigs–Knorr reaction. Retrieved from [Link]

-

Weber Lab. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | OMICS [omicsbean.com]

- 6. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Weber Lab [weberlab.net]

A Comprehensive Technical Guide to the Molecular Weight Determination of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, focusing on the fundamental property of its molecular weight. As a crucial parameter in chemical synthesis, purification, and biological application, a precise understanding of this value is paramount. This document integrates theoretical calculations with practical, field-proven experimental methodologies, offering a holistic perspective for professionals in glycoscience and drug development.

Compound Identity and Significance

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a synthetically modified glycoside. It consists of a glucose sugar (glycone) backbone, where all hydroxyl groups are protected by acetyl esters, linked to a 4-methoxyphenyl (aglycone) group via a β-glycosidic bond. This structure makes it a valuable intermediate in the synthesis of more complex glycosylated molecules and a useful tool in biochemical assays[1][2]. The acetyl groups enhance its solubility in organic solvents, facilitating reactions, while the methoxyphenyl group can serve as a chromophore or a handle for further chemical modification.

| Identifier | Value | Source |

| Chemical Name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | N/A |

| CAS Number | 14581-81-8 | [3][4][5] |

| Molecular Formula | C21H26O11 | [1][3][4][5] |

| Synonyms | Methoxy-β-D-glucopyranoside tetraacetate, 4-methoxyphenyl β-D-glucopyranoside 2,3,4,6-tetraacetate | [3] |

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on its verified molecular formula, C21H26O11. This theoretical value is the cornerstone for all subsequent analytical work, including stoichiometry in reactions and interpretation of mass spectrometry data.

Atomic Components and Calculation

The calculation proceeds as follows, using the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O):

-

Carbon (C): 21 atoms × 12.011 u = 252.231 u

-

Hydrogen (H): 26 atoms × 1.008 u = 26.208 u

-

Oxygen (O): 11 atoms × 15.999 u = 175.989 u

Total Molecular Weight = 252.231 + 26.208 + 175.989 = 454.428 u

This value is commonly expressed in g/mol for macroscopic calculations. Commercially available sources confirm the molecular weight to be approximately 454.42 g/mol or 454.43 g/mol [1][4][5][6].

Caption: Calculation of molecular weight from atomic constituents.

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or purchased sample. Mass spectrometry (MS) is the definitive technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged ion ([M+H]+, [M+Na]+, etc.), the m/z value directly corresponds to the molecular mass plus the mass of the adduct ion. This technique is highly sensitive and provides an accurate molecular weight, confirming the compound's structure and integrity[7].

Experimental Workflow: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, thermally labile compounds like glycosides. The workflow involves separating the analyte from impurities via HPLC followed by direct introduction into the mass spectrometer[7].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | OMICS [omicsbean.com]

- 3. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | CAS 14581-81-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

A-Z-Guide zur NMR-Charakterisierung von 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosid

Verfasst von Ihrem Senior Application Scientist

Willkommen zu diesem umfassenden technischen Leitfaden zur NMR-Charakterisierung von 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosid. Dieses Molekül dient als hervorragendes Modellsystem zur Veranschaulichung der Leistungsfähigkeit der Kernspinresonanzspektroskopie (NMR) bei der Strukturaufklärung von Glykosiden, einer Klasse von Verbindungen, die in der Arzneimittelentwicklung und der biologischen Forschung von entscheidender Bedeutung ist.

In diesem Leitfaden werden wir uns eingehend mit der Interpretation von 1D- (¹H, ¹³C) und 2D-NMR-Daten (COSY, HSQC, HMBC) befassen, um eine eindeutige Zuordnung aller Protonen- und Kohlenstoffsignale zu gewährleisten. Wir werden nicht nur das „Was“, sondern auch das „Warum“ hinter den experimentellen Entscheidungen und den beobachteten chemischen Verschiebungen und Kopplungsmustern untersuchen.

Einführung in die Molekülstruktur und die Bedeutung der NMR

4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosid besteht aus einem Glucopyranosering, der an vier Positionen mit Acetylgruppen funktionalisiert ist und über eine beta-glykosidische Bindung mit einem 4-Methoxyphenyl-Aglycon verbunden ist. Die genaue Bestimmung dieser Struktur, einschließlich der Stereochemie der glykosidischen Bindung, ist für das Verständnis ihrer biologischen Aktivität und ihres chemischen Verhaltens von entscheidender Bedeutung. Die NMR-Spektroskopie ist das wichtigste Werkzeug, um diese detaillierten strukturellen Erkenntnisse zu gewinnen.

Experimentelle Protokolle: Der Weg zu qualitativ hochwertigen Spektren

Die Gewinnung hochwertiger NMR-Daten ist die Grundlage für eine zuverlässige Strukturanalyse. Hier ist ein bewährtes Protokoll:

Probenvorbereitung:

-

Lösungsmittelauswahl: Deuteriertes Chloroform (CDCl₃) ist aufgrund seiner Fähigkeit, eine Vielzahl von organischen Verbindungen aufzulösen, und seines relativ einfachen Restsignals eine ausgezeichnete Wahl.[1] Die Wahl des Lösungsmittels kann die chemischen Verschiebungen erheblich beeinflussen, daher ist Konsistenz der Schlüssel.[1][2][3]

-

Konzentration: Lösen Sie ca. 10–20 mg der Verbindung in 0,6–0,7 ml CDCl₃. Diese Konzentration bietet ein gutes Signal-Rausch-Verhältnis für die meisten NMR-Experimente.

-

Referenzierung: Das Restsignal von Chloroform (δH ≈ 7,26 ppm) und das ¹³C-Signal von CDCl₃ (δC ≈ 77,16 ppm) werden typischerweise als interne Referenzen verwendet.[4]

NMR-Geräteparameter (typisch für ein 500-MHz-Spektrometer):

-

¹H-NMR:

-

Spektralbreite: 12–16 ppm

-

Erfassungszeit: 2–4 Sekunden

-

Relaxationsverzögerung: 1–2 Sekunden

-

Anzahl der Scans: 8–16

-

-

¹³C-NMR:

-

Spektralbreite: 220–250 ppm

-

Erfassungszeit: 1–2 Sekunden

-

Relaxationsverzögerung: 2–5 Sekunden

-

Anzahl der Scans: 1024–4096 (oder mehr, je nach Konzentration)

-

-

2D-NMR (COSY, HSQC, HMBC):

-

Die Parameter für 2D-Experimente variieren, aber typische Experimente dauern zwischen 30 Minuten und mehreren Stunden. Die Optimierung der Parameter für die erwarteten Kopplungskonstanten ist entscheidend, insbesondere für HMBC-Experimente.

-

Analyse des ¹H-NMR-Spektrums: Die Geschichte der Protonen

Das ¹H-NMR-Spektrum liefert eine Fülle von Informationen über die Anzahl der verschiedenen Protonentypen, ihre chemische Umgebung und ihre Konnektivität.

Erwartete chemische Verschiebungsbereiche:

-

Aromatische Protonen: 6,8–7,2 ppm

-

Anomeres Proton (H-1'): 4,8–5,2 ppm

-

Protonen des Pyranoseringes (H-2' bis H-6'): 3,6–5,3 ppm

-

Methoxyprotonen: ~3,8 ppm

-

Acetylprotonen: 1,9–2,1 ppm

Detaillierte Zuordnung:

| Proton | Chemische Verschiebung (δ, ppm) | Multiplizität | Kopplungskonstante (J, Hz) | Begründung |

| H-2, H-6 | ~6,98 | d | ~9,0 | Aromatische Protonen ortho zur glykosidischen Bindung, AA'BB'-System. |

| H-3, H-5 | ~6,84 | d | ~9,0 | Aromatische Protonen meta zur glykosidischen Bindung, AA'BB'-System. |

| H-1' | ~5,05 | d | ~7,8 | Das anomere Proton in einer beta-Konfiguration zeigt eine große axiale-axiale Kopplung zu H-2'. |

| H-2', H-3', H-4' | ~5,1-5,3 | m | - | Überlappende Multipletts im Bereich der acetylierten Methinprotonen des Rings. |

| H-5' | ~3,85 | ddd | ~9,8, 4,5, 2,5 | Gekoppelt an H-4' und die beiden H-6'-Protonen. |

| H-6'a | ~4,25 | dd | ~12,3, 4,5 | Diastereotopes Proton, das eine geminale und eine vicinale Kopplung aufweist. |

| H-6'b | ~4,15 | dd | ~12,3, 2,5 | Diastereotopes Proton, das eine geminale und eine vicinale Kopplung aufweist. |

| OCH₃ | ~3,79 | s | - | Singulett für die drei äquivalenten Protonen der Methoxygruppe. |

| CH₃CO | ~2,08, 2,04, 2,02, 1,99 | s | - | Vier separate Singuletts für die vier nicht äquivalenten Acetylgruppen. |

Hinweis: Die genauen chemischen Verschiebungen können je nach Lösungsmittel und Konzentration leicht variieren.

Analyse des ¹³C-NMR-Spektrums: Das Kohlenstoffgerüst

Das ¹³C-NMR-Spektrum enthüllt die Anzahl der nicht äquivalenten Kohlenstoffatome und liefert Informationen über ihre Hybridisierung und ihre chemische Umgebung.

Erwartete chemische Verschiebungsbereiche:

-

Carbonylkohlenstoffe (C=O): 169–171 ppm

-

Aromatische Kohlenstoffe: 114–156 ppm

-

Anomeres Kohlenstoffatom (C-1'): ~101 ppm

-

Kohlenstoffe des Pyranoseringes (C-2' bis C-5'): 68–73 ppm

-

C-6': ~62 ppm

-

Methoxykohlenstoff (OCH₃): ~55 ppm

-

Acetylkohlenstoffe (CH₃): 20–21 ppm

Detaillierte Zuordnung:

| Kohlenstoff | Chemische Verschiebung (δ, ppm) | Begründung |

| C=O | ~170,6, 170,2, 169,4, 169,3 | Vier Signale für die Carbonylkohlenstoffe der Acetylgruppen. |

| C-4 | ~155,5 | Aromatischer Kohlenstoff, der an die Methoxygruppe gebunden ist. |

| C-1 | ~151,3 | Aromatischer Kohlenstoff, der an die glykosidische Sauerstoff gebunden ist. |

| C-2, C-6 | ~118,5 | Symmetrisch äquivalente aromatische Kohlenstoffe. |

| C-3, C-5 | ~114,5 | Symmetrisch äquivalente aromatische Kohlenstoffe. |

| C-1' | ~100,8 | Anomeres Kohlenstoffatom, charakteristisch für eine beta-glykosidische Bindung. |

| C-3' | ~72,7 | |

| C-5' | ~72,0 | |

| C-2' | ~71,2 | |

| C-4' | ~68,3 | |

| C-6' | ~61,8 | Das am höchsten liegende Kohlenstoffatom des Pyranoseringes, das an die Acetylgruppe gebunden ist. |

| OCH₃ | ~55,6 | Methoxykohlenstoff. |

| CH₃CO | ~20,7, 20,6, 20,5 | Mehrere eng beieinander liegende Signale für die Methylkohlenstoffe der Acetylgruppen. |

2D-NMR-Korrelationsspektroskopie: Die Teile zusammenfügen

2D-NMR-Experimente sind unerlässlich, um die Zuordnungen aus den 1D-Spektren zu bestätigen und die Konnektivität innerhalb des Moleküls eindeutig zu bestimmen.[5][6][7]

COSY (Korrelationsspektroskopie): Proton-Proton-Konnektivität

Das COSY-Experiment zeigt Korrelationen zwischen Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind.[5][8]

Workflow zur COSY-Analyse:

Abbildung 1: Workflow zur Analyse des COSY-Spektrums.

HSQC (Heteronukleare Einzelquantenkohärenz): Direkte Kohlenstoff-Proton-Bindungen

Das HSQC-Experiment korreliert jedes Proton direkt mit dem Kohlenstoffatom, an das es gebunden ist. Dies ist ein entscheidender Schritt bei der Zuordnung der Kohlenstoffsignale.

Wichtige HSQC-Korrelationen:

-

Das anomere Proton (H-1', ~5,05 ppm) korreliert mit dem anomeren Kohlenstoff (C-1', ~100,8 ppm).

-

Die aromatischen Protonen (H-2/6, ~6,98 ppm) korrelieren mit den entsprechenden Kohlenstoffen (C-2/6, ~118,5 ppm).

-

Die Methoxyprotonen (~3,79 ppm) korrelieren mit dem Methoxykohlenstoff (~55,6 ppm).

HMBC (Heteronukleare Mehrfachbindungskorrelation): Langstrecken-Konnektivität

Das HMBC-Experiment zeigt Korrelationen zwischen Protonen und Kohlenstoffen über zwei oder drei Bindungen.[9] Dies ist besonders nützlich, um die Verbindung zwischen dem Aglycon und dem Zuckerteil sowie die Positionen der Acetylgruppen zu bestätigen.

Schlüssel-HMBC-Korrelationen zur Bestätigung der Struktur:

Abbildung 2: Wichtige HMBC-Korrelationen.

-

Glykosidische Bindung: Eine entscheidende Korrelation wird vom anomeren Proton (H-1') zum aromatischen Kohlenstoff C-1 beobachtet, was die beta-glykosidische Bindung bestätigt.

-

Position der Acetylgruppen: Korrelationen von den Protonen des Pyranoseringes (z. B. H-2') zu den Carbonylkohlenstoffen der Acetylgruppen bestätigen deren Positionen.

-

Methoxygruppe: Die Methoxyprotonen zeigen eine Korrelation zum aromatischen Kohlenstoff C-4.

Fazit: Ein vollständiges strukturelles Bild

Durch die systematische Analyse von 1D- und 2D-NMR-Daten haben wir die Struktur von 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosid eindeutig aufgeklärt. Dieser Leitfaden hat die logische Abfolge der Interpretation demonstriert, von der anfänglichen Untersuchung des ¹H-Spektrums bis zur endgültigen Bestätigung der Konnektivität durch HMBC. Die hier beschriebenen Prinzipien und Techniken sind auf eine Vielzahl von organischen Molekülen anwendbar und unterstreichen die unverzichtbare Rolle der NMR-Spektroskopie in der modernen chemischen Forschung.

Referenzen

-

ResearchGate. (n.d.). 13C NMR spectra assignment of title compound. Abgerufen von [Link]

-

Pauli, G. F. (2000). Higher Order and Substituent Chemical Shift Effects in the Proton NMR of Glycosides. Journal of Natural Products, 63(6), 834–838. [Link]

-

Zipp, C. F., Fernandes, M., Marques, H. M., & Michael, J. P. (2012). 4-(Dimethoxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1039. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Abgerufen von [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Canadian Glycomics Network. (2020). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]

-

James, T. L. (1996). Nuclear Magnetic Resonance of Biological Macromolecules Part B. Academic Press.

-

Li, D., et al. (2022). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 88(15), 1475-1482. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Methoxyphenyl beta-D-glucopyranoside Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Versatile Glycoside Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel pharmacophores with diverse biological activities and favorable safety profiles is paramount. Among the myriad of natural and synthetic compounds, glycosides represent a particularly promising class of molecules. The conjugation of a sugar moiety to an aglycone can significantly modulate its physicochemical properties, including solubility, bioavailability, and target specificity. This technical guide delves into the burgeoning field of 4-Methoxyphenyl beta-D-glucopyranoside and its derivatives, a class of compounds demonstrating a remarkable spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. By synthesizing technical data with practical insights, we aim to equip you with the knowledge necessary to leverage the 4-Methoxyphenyl beta-D-glucopyranoside scaffold in your drug discovery endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical focus of modern oncology research. Derivatives of 4-Methoxyphenyl beta-D-glucopyranoside have emerged as a promising avenue for the development of new chemotherapeutics.

Mechanism of Action: Induction of Apoptosis

A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The anticancer activity of certain 4-Methoxyphenyl beta-D-glucopyranoside derivatives is linked to their ability to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Caption: Intrinsic Apoptosis Signaling Pathway.

Quantitative Assessment of Anticancer Activity

The cytotoxicity of novel compounds is a critical parameter in anticancer drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of representative 4-Methoxyphenyl beta-D-glucopyranoside derivatives against various cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | 0.400 µg/mL | [1] |

| 2 | 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (Breast) | 5.73 µg/mL | [1] |

| 3 | 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (Breast) | 1.29 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phenyl-β-D-glucopyranoside, a related compound, has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Phenyl-β-D-glucopyranoside has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[2]

Caption: Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The phenolic nature of 4-Methoxyphenyl beta-D-glucopyranoside and its derivatives imparts them with significant antioxidant potential.

Mechanism of Action: Radical Scavenging

The primary mechanism of antioxidant activity for these compounds is their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The methoxy and hydroxyl groups on the phenyl ring play a crucial role in this radical scavenging activity.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of compounds can be quantified using various in vitro assays. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

| Compound | Derivative Type | Antioxidant Assay | IC50 Value | Reference |

| 4 | 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative | DPPH | 1.4 times higher than ascorbic acid | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.

Materials:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Test compounds

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of the test compounds in the chosen solvent.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each dilution of the test compound. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[5]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Acylated derivatives of glucopyranosides have shown promising activity against a range of pathogenic bacteria.

Mechanism of Action: Disruption of Bacterial Cell Membranes

The antimicrobial action of phenolic glycosides is often attributed to their ability to disrupt the integrity of the bacterial cell membrane.[6] The lipophilic nature of the acylated derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Disruption of Bacterial Cell Membrane Integrity.

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound | Derivative Type | Bacterial Strain | MIC (µ g/disc ) | Reference |

| 5 | Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside | Bacillus subtilis | 12.5 | [7] |

| 6 | Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside | Bacillus cereus | 25 | [7] |

| 7 | Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside | Staphylococcus aureus | 25 | [7] |

Synthesis of 4-Methoxyphenyl beta-D-glucopyranoside Derivatives

The diverse biological activities of these compounds are intricately linked to their chemical structure. The synthesis of various derivatives allows for the fine-tuning of their pharmacological properties. A common synthetic route involves the acylation of the hydroxyl groups of the glucopyranoside ring.

Experimental Protocol: Synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

This protocol describes the synthesis of a per-acetylated derivative, which can serve as a key intermediate for further modifications.

Materials:

-

p-hydroxybenzaldehyde

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Sodium hydroxide (NaOH)

-

Methanol

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: The synthesis is carried out by reacting p-hydroxybenzaldehyde with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a base, such as sodium hydroxide.[8]

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Recrystallization: The purified product is then recrystallized from acidified methanol to yield colorless plate-like crystals.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Methoxyphenyl beta-D-glucopyranoside derivatives is highly dependent on the nature and position of the substituents on both the aglycone and the sugar moiety.

-

Anticancer Activity: The type of ester group on the aglycone can significantly influence cytotoxicity, as seen with the propionate, butanoate, and isobutanoate derivatives.[1]

-

Antioxidant Activity: The presence of free hydroxyl groups on the phenyl ring is generally associated with higher antioxidant activity. The number and position of these groups are critical.

-

Antimicrobial Activity: Acylation of the hydroxyl groups of the glucose moiety, particularly with long-chain fatty acids like myristoyl and palmitoyl groups, enhances antibacterial activity.[7] This is likely due to increased lipophilicity, facilitating interaction with the bacterial cell membrane.

-

General Observations: The glycosidic linkage itself is crucial for modulating the overall properties of the molecule. The sugar moiety can influence solubility, bioavailability, and interactions with biological targets.

Conclusion and Future Directions

4-Methoxyphenyl beta-D-glucopyranoside and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their multifaceted biological activities, coupled with the potential for synthetic modification, make them an attractive area for further investigation. Future research should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to further explore the structure-activity landscape.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their various biological effects.

-

In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in preclinical animal models.

-

Optimization of pharmacokinetic properties: Modifying the lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.

By continuing to explore the rich chemistry and biology of this compound class, the scientific community can unlock its full therapeutic potential for the benefit of patients worldwide.

References

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Kim, J. H., et al. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 24.7 Cells. Inflammation, 38(3), 1071-1079. [Link]

-

Kuete, V., et al. (2018). Antimicrobial activities of flavonoid glycosides from Graptophyllum grandulosum and their mechanism of antibacterial action. BMC Complementary and Alternative Medicine, 18(1), 252. [Link]

-

Zipp, C. F., et al. (2012). 4-(Dimethoxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1202. [Link]

-

Kabir, A. K. M. S., et al. (2009). Antimicrobial Screening of Some Derivatives of Methyl α-D-Glucopyranoside. Pakistan Journal of Scientific and Industrial Research, 52(3), 138-142. [Link]

-

Al-Warhi, T., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(17), 3783. [Link]

-

Kamadatu, L., & Santoso, M. (2013). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 449-451. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Screening of Some Derivatives of Methyl ?-D-Glucopyranoside | Biological Sciences - PJSIR [v2.pjsir.org]

- 8. 4-(Dimethoxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Strategic Use of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in Complex Glycoside Synthesis

Introduction

In the intricate field of carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful synthesis of complex glycoconjugates and oligosaccharides. Among the arsenal of available precursors, 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside stands out as a versatile and stable building block. Its unique combination of a readily activatable aglycon and robust protecting groups allows for controlled glycosylation reactions, making it an invaluable tool for researchers in drug discovery and glycobiology. This technical guide provides an in-depth exploration of this precursor, from its fundamental properties to its practical application in the synthesis of bioactive molecules, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application. The key characteristics of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside are summarized below.

| Property | Value |

| CAS Number | 14581-81-8[1][2] |

| Molecular Formula | C₂₁H₂₆O₁₁[1][2][3] |

| Molecular Weight | 454.42 g/mol [1][3] |

| Appearance | White to light brown powder |

| Solubility | Slightly soluble in Chloroform[4] |

| Storage Conditions | Store at <-15°C in a well-closed container[3] |

The Precursor in Action: A Gateway to Novel Glycosides

The utility of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside lies in its role as a stable yet reactive glycosyl donor. The 4-methoxyphenyl (PMP) group at the anomeric position serves as a temporary protecting group that can be readily activated under specific conditions to form a glycosidic linkage with a suitable acceptor. The acetyl groups protecting the hydroxyls of the glucose core provide stability and influence the stereochemical outcome of the glycosylation reaction.

Mechanism of Glycosylation: The Role of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is considered a valuable anomeric protecting group that can be easily removed. In the presence of a Lewis acid, the oxygen atom of the anomeric methoxy group coordinates with the acid, making the anomeric carbon more electrophilic. This facilitates nucleophilic attack by a hydroxyl group from an acceptor molecule, leading to the formation of a new glycosidic bond. The acetyl protecting groups at positions 2, 3, 4, and 6 enhance the stability of the glycosyl donor and participate in the reaction mechanism, typically favoring the formation of 1,2-trans-glycosides through neighboring group participation.

Experimental Protocol: Synthesis of a Protected Arbutin Analogue

The following protocol details a representative synthesis of a protected arbutin analogue using 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside as the glycosyl donor and hydroquinone monomethyl ether as the acceptor. This reaction is analogous to the synthesis of various phenolic glycosides.[5][6]

Materials and Equipment:

-

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

-

Hydroquinone monomethyl ether

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, argon atmosphere setup, and standard glassware

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of a protected arbutin analogue.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (1.0 eq) and hydroquinone monomethyl ether (1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Initiation of Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of triethylamine (Et₃N).

-

Work-up: Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure protected glycoside.

Deprotection: Unveiling the Final Glycoside

The final step in the synthesis is the removal of the acetyl protecting groups to yield the free glycoside. The Zemplén deacetylation is a classic and efficient method for this transformation.

Mechanism of Deacetylation (Zemplén Conditions):

This reaction proceeds via a transesterification mechanism. A catalytic amount of sodium methoxide in methanol generates the methoxide ion, which acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This leads to the formation of the free hydroxyl group and methyl acetate as a byproduct.

Deprotection Pathway Diagram:

Caption: Deprotection workflow for obtaining the final glycoside.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified, acetylated glycoside in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until all starting material is consumed.

-

Neutralization: Neutralize the reaction mixture with a weakly acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting deprotected glycoside can be purified by recrystallization or silica gel chromatography if necessary.

Conclusion

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a robust and reliable precursor for the synthesis of a wide array of beta-linked glycosides. Its stability allows for easy handling and storage, while the 4-methoxyphenyl aglycon provides a dependable handle for activation in glycosylation reactions. The acetyl protecting groups ensure high yields and stereoselectivity in many cases. The straightforward deprotection protocols further enhance its utility. By understanding the principles outlined in this guide and applying the detailed experimental procedures, researchers can confidently employ this valuable building block to advance their synthetic goals in the pursuit of novel bioactive compounds and complex carbohydrate structures.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of alpha-arbutin by alpha-anomer-selective glucosylation of hydroquinone using lyophilized cells of Xanthomonas campestris WU-9701 [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Progress on Feasible Strategies for Arbutin Production [frontiersin.org]

- 5. Chemical and Biocatalytic Routes to Arbutin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]

The Multifaceted Role of the p-Methoxyphenyl (PMP) Group in Glycosyl Donors: A Guide to Enhancing Glycosylation Outcomes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of protecting groups is paramount in the intricate field of chemical glycosylation, directly influencing the reactivity, stability, and stereoselectivity of glycosyl donors. Among the arsenal of available protecting groups, the p-methoxyphenyl (PMP) group has emerged as a versatile and powerful tool. This guide provides an in-depth analysis of the PMP group's role, moving beyond a simple descriptor to a functional explanation of its utility in modern carbohydrate chemistry. We will explore its electronic and steric contributions, its function as a temporary protecting group for anomeric protection, and its utility in advanced applications such as pre-activation strategies and modulation of glycosylation stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the PMP group to achieve more efficient and selective glycosylation outcomes.

Introduction: The Critical Role of Protecting Groups in Glycosylation

The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The construction of the glycosidic linkage, the bond connecting carbohydrate units, is a deceptively challenging transformation. The outcome of a glycosylation reaction is dictated by a delicate interplay of factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent system.

At the heart of this chemical challenge lies the glycosyl donor, a carbohydrate precursor containing a leaving group at the anomeric position. The reactivity and stereochemical fate of the donor are profoundly influenced by the protecting groups adorning its hydroxyl functionalities. These groups are not mere spectators; they actively participate in the reaction through electronic and steric effects, dictating the stability of key intermediates and transition states.

The p-methoxyphenyl (PMP) group, an aromatic ether, has garnered significant attention for its nuanced and multifaceted contributions to glycosylation chemistry. Its unique electronic properties allow it to function not just as a standard protecting group, but also as a tunable element to control reactivity and a temporary protecting group amenable to selective removal.

The Electronic and Steric Profile of the PMP Group

The defining feature of the PMP group is the methoxy substituent at the para position of the phenyl ring. This methoxy group is a powerful electron-donating group through resonance, a property that fundamentally influences the behavior of the glycosyl donor.

Electronic Effects: Modulating Reactivity

The electron-donating nature of the PMP group has a direct impact on the stability of carbocationic intermediates formed during glycosylation. In many glycosylation mechanisms, particularly those proceeding through an SN1-like pathway, the departure of the anomeric leaving group generates an oxocarbenium ion. The PMP group, when strategically placed, can stabilize this positively charged intermediate, thereby lowering the activation energy of the reaction and increasing the donor's reactivity.

However, the PMP group can also serve to decrease the reactivity of the glycosyl donor when it is part of the leaving group itself, such as in p-methoxyphenyl thioglycosides. In this context, the electron-donating methoxy group enhances the stability of the leaving group, making it more difficult to activate and depart. This "tunable" reactivity is a key advantage of the PMP group, allowing chemists to design donors with a specific reactivity profile suitable for their desired transformation.

Experimental Workflow: Synthesis of a PMP-Protected Glycosyl Donor

This protocol outlines the synthesis of a generic p-methoxyphenyl glycoside, which can then be further functionalized for use as a glycosyl donor.

-

Preparation of the Glycosyl Halide: The starting carbohydrate is first converted to a glycosyl halide (e.g., bromide or chloride) using standard methods (e.g., HBr in acetic acid).

-

Phase-Transfer Catalysis: The glycosyl halide is dissolved in a biphasic system of dichloromethane and an aqueous solution of sodium hydroxide.

-

Addition of p-Methoxyphenol: p-Methoxyphenol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired p-methoxyphenyl glycoside.

The PMP Group as a Temporary Anomeric Protecting Group

One of the most powerful applications of the PMP group is its use as a temporary protecting group at the anomeric position. This strategy is central to pre-activation-based glycosylation methodologies, where a stable, "disarmed" glycosyl donor is selectively activated in the presence of a glycosyl acceptor.

Oxidative Removal of the PMP Group

The PMP group can be selectively removed under oxidative conditions, most commonly using ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This oxidative cleavage is mild and highly specific, leaving other common protecting groups (e.g., benzyl ethers, esters) intact. The mechanism of this removal is believed to proceed through a single-electron transfer from the electron-rich PMP ring to the oxidant, leading to the formation of a radical cation that subsequently fragments to reveal the anomeric hydroxyl group.

This anomeric deprotection is the key step in several advanced glycosylation strategies, including:

-

Armed-Disarmed Glycosylation: In this approach, a highly reactive "armed" glycosyl donor (often protected with electron-donating groups) is coupled with a less reactive "disarmed" glycosyl acceptor. The PMP group can be used to "disarm" a donor, which can then be activated for a subsequent glycosylation step.

-

Iterative One-Pot Glycosylation: The selective removal of the anomeric PMP group allows for the sequential addition of monosaccharide units in a single reaction vessel, significantly improving the efficiency of oligosaccharide synthesis.

Diagram: Pre-activation Strategy using a PMP-Protected Donor

Unlocking the Anti-Tumor Potential of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the anti-tumor properties of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, a synthetic glycoside with emerging potential in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its proposed mechanisms, methodologies for its investigation, and a framework for future research.

Introduction: The Promise of Glycosides in Oncology

Glycosides, molecules in which a sugar is bound to another functional group, represent a promising class of compounds in the development of novel anti-cancer therapies. Their inherent biocompatibility and diverse functionalities make them attractive candidates for targeted drug design. 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (Figure 1) is a peracetylated glucopyranoside derivative that has garnered interest for its potential cytotoxic effects against tumor cells. The presence of acetyl groups is thought to enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability.

While extensive, peer-reviewed studies on the specific anti-tumor activities of this compound are still emerging, preliminary data from commercial suppliers and research on structurally similar molecules provide a strong rationale for its investigation. This guide will synthesize the available information and propose a structured approach to validating its therapeutic potential.

Part 1: Mechanistic Insights and Postulated Pathways

Proposed Mechanism of Action

Initial information suggests that 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside may exert its anti-tumor effects through multiple mechanisms. One proposed mechanism is its ability to act as a membrane stabilizer, which could prevent the mesenchymal transition of cells.[1] Furthermore, it is suggested that the compound may bind to DNA and RNA, thereby blocking translation or transcription.[1] This interaction could also interfere with the formation of the ternary complex by hindering the binding between aminoacyl tRNA synthetases and their cognate tRNAs.[1]

It is also hypothesized that the compound is activated by intestinal enzymes and metabolized in human liver microsomes into a more reactive form capable of binding to cellular macromolecules like proteins.[1]

Insights from Structurally Related Compounds

Research on other acetylated glycosides and methoxyphenyl derivatives provides valuable clues into the potential anti-cancer pathways of the title compound.

-

Enhanced Activity through Acetylation: Studies have shown that acetylation can enhance the anticancer activity and oral bioavailability of various compounds. This suggests that the tetra-O-acetylated structure of the glucopyranoside is a critical feature for its potential efficacy.

-

Induction of Apoptosis: Novel 4-methoxy-substituted derivatives of other compounds have been shown to induce apoptosis via the intrinsic pathway in cancer cells.[2] This suggests that the 4-methoxyphenyl moiety could play a role in triggering programmed cell death.

-

Synergistic Effects of Methoxy and Hydroxy Groups: Research on methoxyflavones highlights the synergistic role of methoxy and hydroxy groups in maximizing cytotoxicity against cancer cell lines.[3] While our target compound is a glucoside, the presence of the methoxy group is significant.

The following diagram illustrates a hypothetical signaling pathway based on these insights, which could be investigated for 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

Part 2: Experimental Protocols for Validation

To rigorously assess the anti-tumor properties of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Recommended Cell Lines:

| Cancer Type | Cell Line | Rationale |

| Breast Cancer | MCF-7, MDA-MB-231 | Represents different subtypes of breast cancer. |

| Colon Cancer | HCT116, HT-29 | Common models for colorectal cancer research. |

| Prostate Cancer | PC-3, DU145 | Androgen-independent prostate cancer cell lines. |

| Lung Cancer | A549, H1299 | Represents non-small cell lung cancer. |

| Normal Cells | HEK293, hTERT-RPE1 | To assess selectivity and potential toxicity to non-cancerous cells. |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in complete culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or affects the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Follow the same initial steps as for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

-

Flow Cytometry: Analyze the DNA content of the cells. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[4]

The following workflow diagram outlines the proposed experimental approach.

Part 3: Future Directions and Considerations

The preliminary data and the proposed experimental framework provide a solid foundation for a comprehensive investigation into the anti-tumor properties of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside. Future research should focus on:

-

In Vivo Studies: If promising in vitro results are obtained, xenograft mouse models should be employed to evaluate the compound's anti-tumor efficacy in a living organism.

-

Target Identification: Utilize techniques such as proteomics and transcriptomics to identify the specific molecular targets of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand the contribution of the methoxyphenyl group and the acetylated glucose moiety to its activity.

-

Combination Therapies: Investigate the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

Conclusion

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a promising candidate for further investigation as an anti-tumor agent. While direct, in-depth research is currently limited, the available information on its proposed mechanisms and the activities of structurally related compounds strongly supports a dedicated research program. The experimental protocols outlined in this guide provide a clear path forward for elucidating its therapeutic potential and contributing to the development of novel cancer therapies.

References

- Zipp, C. F., Fernandes, M., Marques, H. M., & Michael, J. P. (2012). 4-(Dimethoxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1202.

-

4-(Dimethoxymethyl)phenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. (n.d.). ResearchGate. Retrieved from [Link]

- Wang, Y., Chen, J., Li, X., Zhang, Y., & Li, Y. (2019). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236–1244.

-

4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | BIO Pharma Production. (n.d.). Retrieved from [Link]

- Chen, J., Wang, Y., Li, X., Zhang, Y., & Li, Y. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1891–1904.

- Zhang, J., Li, L., Kim, S.-H., & Chen, X. (2009). Expert Review Anti-Cancer, Anti-Diabetic and Other Pharmacologic and Biological Activities of Penta-Galloyl-Glucose. Pharmaceutical Research, 26(9), 2066–2080.

- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.

- Bao, Y., Wang, Y., & Li, Y. (2011). 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2699.

-

β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

- Akita, H., Okabe, M., Yamada, Y., & Nakata, T. (2013). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2013(3), M797.

-

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. (n.d.). PubChem. Retrieved from [Link]

-

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Oligosaccharide Synthesis Using 4-Methoxyphenyl Glucopyranoside

Introduction

The chemical synthesis of oligosaccharides is a cornerstone of glycobiology, enabling the creation of complex carbohydrate structures for research in cellular communication, immunology, and drug development.[1] Among the various strategies, the use of 4-methoxyphenyl (pMP) glycosides has emerged as a robust and versatile approach.[2][3] The 4-methoxyphenyl group serves as a stable anomeric protecting group that can be readily activated under specific conditions to function as a glycosyl donor.[4][5][6] This application note provides a detailed protocol for the synthesis of oligosaccharides using 4-methoxyphenyl β-D-glucopyranoside, outlining the underlying chemical principles, step-by-step procedures, and characterization methods.

The strategic advantage of the 4-methoxyphenyl group lies in its electronic properties and stability. It is stable under a variety of reaction conditions commonly used in carbohydrate chemistry, yet it can be converted into an effective leaving group for glycosylation reactions.[3][7] This allows for its use in convergent oligosaccharide synthesis strategies where a pMP-glycoside can act as a glycosyl acceptor in one step and then be activated to become a glycosyl donor in a subsequent step.

Core Principles: The Role of 4-Methoxyphenyl Glucopyranoside

4-Methoxyphenyl glucopyranoside can function as both a glycosyl acceptor and, after activation, a glycosyl donor. This dual reactivity is central to its utility in oligosaccharide synthesis.

As a Glycosyl Acceptor

With its hydroxyl groups available for glycosylation (following appropriate protecting group manipulation), 4-methoxyphenyl glucopyranoside can react with an activated glycosyl donor to form a disaccharide. The choice of protecting groups on the glucopyranoside is critical for directing the glycosylation to a specific position.[8][9][10]

As a Glycosyl Donor

The 4-methoxyphenyl group at the anomeric position can be activated to form a reactive intermediate, which then couples with a glycosyl acceptor. This activation is typically achieved through oxidative methods, converting the p-methoxyphenyl group into a good leaving group.[4][5][6] This allows for the formation of a new glycosidic bond.

The "Armed-Disarmed" Strategy

The concept of "armed" and "disarmed" glycosyl donors, based on the electronic effects of protecting groups, is a key strategy in oligosaccharide synthesis.[11][12] Electron-donating protecting groups (like benzyl ethers) "arm" a glycosyl donor, making it more reactive. Conversely, electron-withdrawing groups (like acetyl or benzoyl esters) "disarm" it, reducing its reactivity.[11] This principle allows for the selective activation of an armed donor in the presence of a disarmed acceptor, enabling controlled, stepwise synthesis.[12] While 4-methoxyphenyl glycosides are not directly part of the armed-disarmed classification based on their protecting groups, the principle of differential reactivity is fundamental to the one-pot synthesis strategies where they are often employed.[13]

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are essential for glycosylation reactions and should be obtained by distillation from appropriate drying agents or from a solvent purification system. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates.

Visualization of the General Workflow

Diagram 1: General workflow for oligosaccharide synthesis.

Protocol 1: Preparation of a Partially Protected 4-Methoxyphenyl Glucopyranoside Acceptor

This protocol describes the regioselective protection of 4-methoxyphenyl β-D-glucopyranoside to expose a single hydroxyl group for glycosylation. For instance, to prepare for a 1→4 linkage, the 4-OH group must be free.

Table 1: Reagents for Acceptor Synthesis

| Reagent | Molar Equiv. | Purpose |

| 4-Methoxyphenyl β-D-glucopyranoside | 1.0 | Starting Material |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 1.1 | Protects the primary 6-OH group |

| Pyridine | - | Solvent and base |

| Acetic Anhydride | 4.0 | Protects the remaining secondary OH groups |

| 80% Acetic Acid | - | Selectively removes the DMT group |

Step-by-Step Procedure:

-

Protection of the 6-OH group: Dissolve 4-methoxyphenyl β-D-glucopyranoside in anhydrous pyridine. Cool the solution to 0 °C and add DMT-Cl portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Acetylation: Cool the reaction mixture to 0 °C and add acetic anhydride dropwise. Stir at room temperature for 4-6 hours.

-

Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Selective Deprotection: Dissolve the dried product in 80% aqueous acetic acid and stir at room temperature for 1-2 hours.

-

Purification: Neutralize the solution with NaHCO₃ and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the residue by silica gel column chromatography to yield the acceptor with a free 4-OH group.

Protocol 2: Glycosylation Reaction

This protocol details the coupling of the prepared acceptor with a suitable glycosyl donor, for example, a per-benzoylated thioglycoside donor.

Table 2: Reagents for Glycosylation

| Reagent | Molar Equiv. | Purpose |

| Glycosyl Acceptor (from Protocol 1) | 1.0 | Acceptor |

| Thioglycoside Donor | 1.2 | Donor |

| N-Iodosuccinimide (NIS) | 1.5 | Promoter |

| Trifluoromethanesulfonic acid (TfOH) | 0.1 | Promoter |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| 4Å Molecular Sieves | - | Drying agent |

Step-by-Step Procedure:

-